Cas no 32033-21-9 (1H-Indenamine,2,3-dihydro-N-methyl-N-2-propynyl- (9CI))

1H-Indenamine,2,3-dihydro-N-methyl-N-2-propynyl- (9CI) structure
32033-21-9 structure
Product Name:1H-Indenamine,2,3-dihydro-N-methyl-N-2-propynyl- (9CI)
Numero CAS:32033-21-9
MF:C13H15N
MW:185.264903306961
CID:306210
PubChem ID:15179
Update Time:2025-04-19

1H-Indenamine,2,3-dihydro-N-methyl-N-2-propynyl- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Indenamine,2,3-dihydro-N-methyl-N-2-propynyl- (9CI)
    • N-methyl-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
    • 1-Indanamine, N-methyl-N-2-propynyl-
    • SB45619
    • Z271823278
    • MFCD07367856
    • FT-0694125
    • starbld0024823
    • SY008633
    • 1H-Inden-1-amine, 2,3-dihydro-N-methyl-N-2-propyn-1-yl-
    • Indanamine, N-methyl-N-2-propynyl-
    • SU-11739
    • 2,3-Dihydro-N-methyl-N-2-propynyl-1H-indenamine
    • EN300-8767331
    • FT-0770906
    • UNII-37N2TO074R
    • N-Methyl-N-2-propynylindanamine
    • SB46777
    • Q27256687
    • 1H-Indenamine, 2,3-dihydro-N-methyl-N-2-propynyl-
    • MFCD07367857
    • 32033-21-9
    • N-Methyl-N-2-propynyl-1-indaneamine
    • 1875-49-6
    • N-methyl-N-(2-propinyl)-1-indanamin
    • SCHEMBL5443706
    • 37N2TO074R
    • N-methyl-N-2-propynyl-1-indanamine
    • N-methyl-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine
    • SY008632
    • DTXSID40953900
    • Inchi: 1S/C13H15N/c1-3-10-14(2)13-9-8-11-6-4-5-7-12(11)13/h1,4-7,13H,8-10H2,2H3
    • Chiave InChI: CSVGVHNFFZWQJU-UHFFFAOYSA-N
    • Sorrisi: N(C)(CC#C)C1C2C=CC=CC=2CC1

Proprietà calcolate

  • Massa esatta: 221.097
  • Massa monoisotopica: 221.097
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 2
  • Complessità: 237
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 3.2A^2
  • XLogP3: 2.3

Proprietà sperimentali

  • Densità: 1.04
  • Punto di ebollizione: 299.7°C at 760 mmHg
  • Punto di infiammabilità: 123.2°C
  • Indice di rifrazione: 1.574

1H-Indenamine,2,3-dihydro-N-methyl-N-2-propynyl- (9CI) Letteratura correlata

Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd